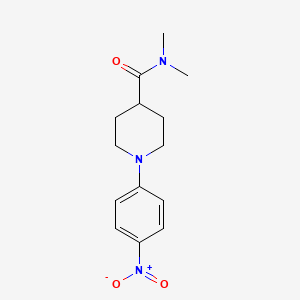
N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide
Descripción general
Descripción
N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a piperidine ring, a nitrophenyl group, and a dimethylamino group, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide typically involves the reaction of 4-nitrobenzoyl chloride with N,N-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The piperidine ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of N,N-dimethyl-1-(4-aminophenyl)-4-Piperidinecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized piperidine derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-1-(4-nitrophenyl)methanamine
- N,N-dimethyl-1-(4-nitrophenyl)ethanamine
Uniqueness
N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C14H19N3O3 |
|---|---|
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H19N3O3/c1-15(2)14(18)11-7-9-16(10-8-11)12-3-5-13(6-4-12)17(19)20/h3-6,11H,7-10H2,1-2H3 |
Clave InChI |
KTSUJQUIQBKZSV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













